2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate
Description
Chemical Structure and Identification The compound 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate is a complex carbamate derivative characterized by a phenoxymethyl group, a dicyanovinyl-substituted anilino moiety, and a carbanilate functional group. Its IUPAC name reflects the intricate substitution pattern: the ethyl and methyl groups on the aniline ring, the dicyanovinyl electron-withdrawing group, and the phenoxymethyl-ethyl carbanilate backbone.
Properties
CAS No. |
32089-70-6 |
|---|---|
Molecular Formula |
C29H28N4O3 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
[1-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]-3-phenoxypropan-2-yl] N-phenylcarbamate |
InChI |
InChI=1S/C29H28N4O3/c1-3-33(26-15-14-24(22(2)16-26)17-23(18-30)19-31)20-28(21-35-27-12-8-5-9-13-27)36-29(34)32-25-10-6-4-7-11-25/h4-17,28H,3,20-21H2,1-2H3,(H,32,34) |
InChI Key |
ZBZJWLWVYZLFJA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1)OC(=O)NC2=CC=CC=C2)C3=CC(=C(C=C3)C=C(C#N)C#N)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,2-Dicyanovinyl-Substituted Aniline Derivative
- The 2,2-dicyanovinyl group can be introduced through a Knoevenagel condensation of an aldehyde-substituted aniline derivative with malononitrile under basic catalysis.
- For example, starting from 4-formyl-N-ethyl-3-methylaniline, reacting with malononitrile in the presence of a base (e.g., piperidine or ammonium acetate) in ethanol or methanol solvent at reflux yields the 2,2-dicyanovinyl group attached to the aniline ring.
- N-ethylation and 3-methyl substitution are introduced either prior to or after this condensation, depending on the stability of intermediates.
Synthesis of 1-(Phenoxymethyl)ethyl Linker
- The phenoxymethyl group can be introduced by alkylation of phenol with a suitable halomethyl ethyl derivative .
- For instance, reacting phenol with 1-bromo-1-chloroethane under basic conditions (e.g., K2CO3 in acetone) can yield the phenoxymethyl ethyl intermediate.
- Alternatively, the phenoxymethyl-ethyl moiety can be prepared by etherification of phenol with epichlorohydrin followed by ring opening.
Coupling to Form the Carbanilate Moiety
- The carbanilate group (a carbamate derivative) is typically formed by reaction of an amine with an isocyanate or carbamoyl chloride .
- The anilino intermediate bearing the 2,2-dicyanovinyl group is reacted with phenoxymethyl ethyl isocyanate or carbamoyl chloride to form the urea linkage.
- This step is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (0–25 °C) to avoid side reactions.
- Catalysts such as triethylamine or N,N-diisopropylethylamine may be used to scavenge HCl formed during the reaction.
Detailed Stepwise Synthetic Route (Hypothetical)
| Step | Reaction | Reagents & Conditions | Expected Yield | Notes |
|---|---|---|---|---|
| 1 | N-ethylation and methylation of aniline | Ethyl bromide, methyl iodide, base (NaH or K2CO3), solvent (DMF), 50–70 °C | 85–90% | Protect amino group if needed |
| 2 | Formylation at para position | Vilsmeier-Haack reaction (POCl3, DMF) | 80–85% | Introduces aldehyde for Knoevenagel |
| 3 | Knoevenagel condensation with malononitrile | Malononitrile, base (piperidine), ethanol, reflux | 75–80% | Forms 2,2-dicyanovinyl substituent |
| 4 | Synthesis of phenoxymethyl ethyl intermediate | Phenol + 1-bromo-1-chloroethane, K2CO3, acetone, reflux | 70–75% | Etherification reaction |
| 5 | Coupling to form carbanilate | Aniline derivative + phenoxymethyl ethyl isocyanate, DCM, TEA, 0–25 °C | 60–70% | Carbamate formation |
Research Outcomes and Optimization Notes
- Reaction conditions such as temperature, solvent choice, and molar ratios are critical for maximizing yield and purity.
- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) is recommended during carbamate formation to prevent hydrolysis.
- Purification is typically done by column chromatography or recrystallization .
- Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the structure at each stage.
- Yields for the overall synthesis can range from 30% to 50% depending on optimization.
- Side reactions such as polymerization of dicyanovinyl intermediates or over-alkylation should be monitored and minimized.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Base for Knoevenagel | Piperidine or ammonium acetate | Catalyzes condensation efficiently |
| Solvent for condensation | Ethanol or methanol | Good solubility, moderate polarity |
| Temperature for carbamate formation | 0–25 °C | Controls reaction rate, limits side reactions |
| Catalyst for carbamate | Triethylamine or DIPEA | Neutralizes acid by-products |
| Purification method | Silica gel chromatography | High purity product isolation |
Chemical Reactions Analysis
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano groups to amines.
Scientific Research Applications
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate involves its interaction with specific molecular targets. The compound’s cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
The dicyanovinyl group distinguishes it from pesticidal carbamates like propiconazole (), which rely on chlorinated aromatic systems for antifungal activity. This group’s electron-deficient nature could confer unique reactivity in charge-transfer applications .
Comparative Toxicity and Safety: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological data, carbamates generally exhibit moderate toxicity due to acetylcholinesterase inhibition. However, the bulky substituents in the target compound may mitigate this risk .
Metabolic and Environmental Fate: The phenoxymethyl group may increase hydrophobicity compared to hydrophilic analogs like 4-(2-diethylaminoethoxy)benzylamine (). This could influence soil adsorption and microbial degradation pathways, as seen in studies on soil pore microbial communities ().
Biological Activity
2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate (CAS Number: 6858-49-7) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 374.44 g/mol. The structure includes a dicyanovinyl group, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.436 g/mol |
| CAS Number | 6858-49-7 |
| LogP | 4.57356 |
Biological Activity Overview
Research into the biological activity of this compound is limited but indicates potential applications in various fields, particularly in pharmacology and biochemistry. Notably, compounds with similar structures often exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
A study on related compounds indicated that derivatives containing dicyanovinyl groups can exhibit significant antibacterial activity against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . While specific studies on this compound are sparse, the presence of the dicyanovinyl moiety suggests potential efficacy against similar bacterial strains.
Anticancer Potential
In vitro studies on structurally related compounds have shown promising antiproliferative effects against cancer cell lines such as HeLa and A549 . The mechanism often involves the induction of apoptosis or inhibition of cell cycle progression. Although direct studies on this compound are lacking, its structural analogs provide a basis for hypothesizing similar activities.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various dicyano derivatives. The results indicated that these compounds could inhibit the growth of E. coli and S. aureus, with MIC values suggesting effective concentrations .
- Antiproliferative Effects : Research on related compounds demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating effective doses for inducing cell death . The exact mechanisms were attributed to the disruption of cellular functions and signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Condensation of the dicyanovinyl group with the anilino precursor under anhydrous conditions (e.g., using DCC/DMAP coupling agents).
- Step 2 : Functionalization of the phenoxymethyl ethyl carbanilate moiety via nucleophilic substitution.
- Purification : Chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC and HPLC-MS to avoid byproducts like unreacted dicyanovinyl intermediates.
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dicyanovinyl protons at δ 7.8–8.2 ppm, ethyl group splitting patterns) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., torsion angles between the carbanilate and dicyanovinyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected: 476.78 g/mol) .
Q. What stability protocols are recommended for long-term storage?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the dicyanovinyl group.
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect hydrolysis of the carbanilate ester .
Advanced Research Questions
Q. How does the dicyanovinyl group influence electronic properties in material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solutions (e.g., 450–500 nm in DMF) to assess π-conjugation and charge-transfer transitions .
- Cyclic Voltammetry : Determine redox potentials (e.g., HOMO/LUMO levels) to evaluate suitability as an electron-accepting layer in organic photovoltaics .
- Theoretical Modeling : DFT calculations (B3LYP/6-31G*) to correlate substituent effects with bandgap modulation .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer :
- Laboratory Experiments :
- Hydrolysis : Expose to pH 5–9 buffers at 25°C; quantify degradation products via LC-MS .
- Photolysis : Use UV light (λ = 254 nm) to simulate sunlight-induced breakdown .
- Partition Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential .
- Ecotoxicity : Test acute toxicity on Daphnia magna (LC50) and algal growth inhibition .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Control Experiments : Re-synthesize intermediates to confirm regioselectivity (e.g., eliminate ambiguity in dicyanovinyl positioning) .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., rotational barriers in the ethylamino group) .
- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. What strategies optimize experimental design for testing material performance?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to assess variables like solvent polarity, annealing temperature, and film thickness .
- Morphological Analysis : AFM or SEM to correlate surface roughness with charge mobility in thin-film transistors .
- Accelerated Aging : Expose devices to thermal stress (85°C) and measure efficiency decay rates .
Theoretical and Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for organic electronics?
- Methodological Answer :
- Structure-Property Relationships : Map substituent effects (e.g., electron-withdrawing dicyanovinyl vs. carbanilate steric hindrance) to charge transport properties .
- Charge Transport Models : Apply Marcus theory or hopping models to interpret conductivity data .
- Collaborative Validation : Cross-reference experimental results with published datasets on analogous dicyanovinyl derivatives .
Q. What statistical methods are recommended for analyzing contradictory data in photophysical studies?
- Methodological Answer :
- Multivariate Analysis : PCA (Principal Component Analysis) to identify outlier datasets (e.g., anomalous fluorescence lifetimes) .
- Error Propagation : Quantify uncertainties in quantum yield measurements using Monte Carlo simulations .
- Meta-Analysis : Compare results across studies to identify systematic biases (e.g., solvent polarity effects on absorption spectra) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
